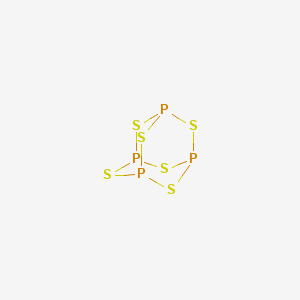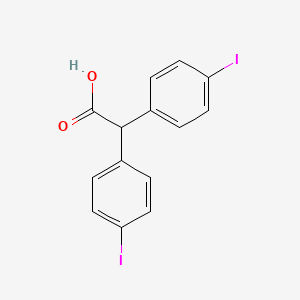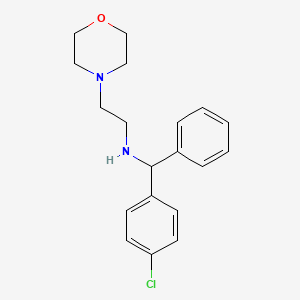
C.I. Reactive Violet 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Violet 2, also known as C.I. Reactive Violet 2, is an organic compound widely used as a dye in the textile industry. It is known for its vibrant violet color and its ability to form strong covalent bonds with fibers, making it a popular choice for dyeing cotton and other cellulose-based fabrics. The chemical formula for Reactive Violet 2 is C44H21Cl2Cu2N13Na2O23S6, and it has a molecular weight of 1536.05 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reactive Violet 2 is synthesized through a series of chemical reactions involving the coupling of diazonium salts with aromatic compounds. The primary synthetic route involves the reaction of 2-amino-4-chlorophenol with cyanuric chloride to form a triazine intermediate. This intermediate is then coupled with 2-amino-5-nitrophenol to produce the final dye compound .
Industrial Production Methods
In industrial settings, the production of Reactive Violet 2 typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process includes steps such as diazotization, coupling, and purification. The final product is usually obtained as a powder, which is then formulated into dye solutions for use in textile dyeing .
Analyse Chemischer Reaktionen
Types of Reactions
Reactive Violet 2 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reactive Violet 2 can be reduced using reducing agents such as sodium dithionite, resulting in the formation of colorless leuco compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Leuco compounds, which are colorless.
Substitution: Modified dyes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Reactive Violet 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton and other cellulose-based fabrics.
Wirkmechanismus
The mechanism of action of Reactive Violet 2 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This covalent bonding is facilitated by the presence of reactive groups in the dye molecule, such as the triazine ring. The dye molecules form stable covalent bonds with the fibers, resulting in a strong and permanent coloration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Reactive Violet 5: Another reactive dye with similar applications but different chemical structure.
Reactive Blue 19: A reactive dye with a blue color, used for similar purposes in the textile industry.
Reactive Red 120: A red reactive dye with similar chemical properties and applications.
Uniqueness of Reactive Violet 2
Reactive Violet 2 is unique due to its specific chemical structure, which allows for strong covalent bonding with cellulose fibers. This results in excellent color fastness and durability, making it a preferred choice for textile dyeing. Additionally, its vibrant violet color is highly sought after in various applications .
Eigenschaften
CAS-Nummer |
8063-57-8 |
|---|---|
Molekularformel |
C44H31Cl2Cu2N13Na6O23S6+6 |
Molekulargewicht |
1638.1 g/mol |
IUPAC-Name |
hexasodium;5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;5-[(4-chloro-6-phenoxy-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid;copper |
InChI |
InChI=1S/C25H17ClN6O12S3.C19H14ClN7O11S3.2Cu.6Na/c26-23-28-24(30-25(29-23)44-13-4-2-1-3-5-13)27-17-11-15(46(38,39)40)8-12-9-19(47(41,42)43)21(22(34)20(12)17)32-31-16-10-14(45(35,36)37)6-7-18(16)33;20-17-23-18(21)25-19(24-17)22-11-6-9(40(33,34)35)3-7-4-13(41(36,37)38)15(16(29)14(7)11)27-26-10-5-8(39(30,31)32)1-2-12(10)28;;;;;;;;/h1-11,33-34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,27,28,29,30);1-6,28-29H,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);;;;;;;;/q;;;;6*+1 |
InChI-Schlüssel |
JQTDXLSGUFIZOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=C(C=CC(=C5)S(=O)(=O)O)O)S(=O)(=O)O)Cl.C1=CC(=C(C=C1S(=O)(=O)O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
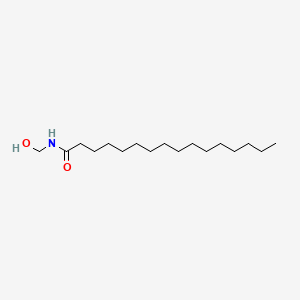
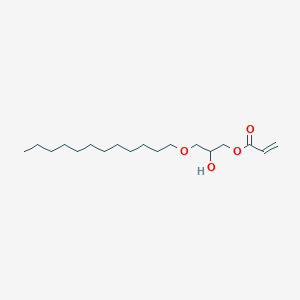
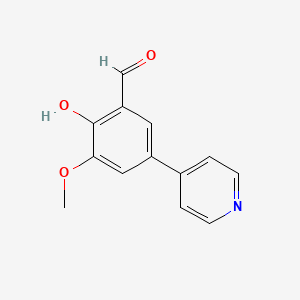
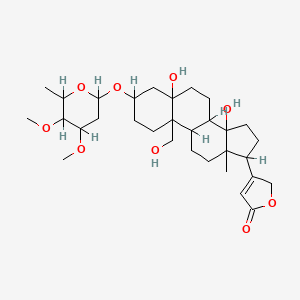
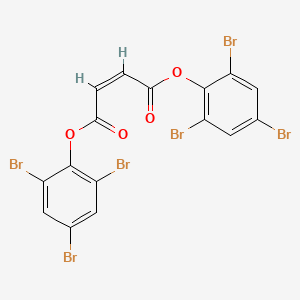
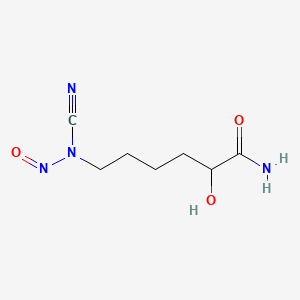
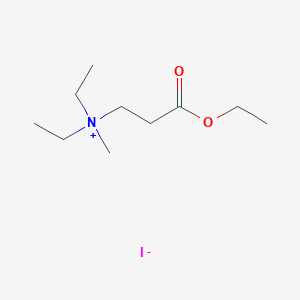
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
